

Solubility Profile of (S)-(+)-2-Phenylpropionic Acid: A Technical Guide

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Compound of Interest

Compound Name: (S)-(+)-2-Phenylpropionic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of **(S)-(+)-2-Phenylpropionic acid**, a significant chiral building block in the pharmaceutical industry. Understanding the solubility of this compound in various solvents is critical for its synthesis, purification, and formulation into therapeutic agents. This document compiles available quantitative data, details relevant experimental methodologies, and presents logical workflows for solubility determination.

Executive Summary

(S)-(+)-2-Phenylpropionic acid, also known as (S)-(+)-Hydratropic acid, is a member of the proven class of non-steroidal anti-inflammatory drugs (NSAIDs). Its therapeutic efficacy is closely tied to its physicochemical properties, with solubility being a key determinant of bioavailability. Like many profens, it is a Biopharmaceutical Classification System (BCS) Class II compound, characterized by high permeability and low aqueous solubility. This guide aims to provide a comprehensive resource on its solubility in a range of common organic solvents, facilitating process development and formulation studies.

Quantitative Solubility Data

The solubility of **(S)-(+)-2-Phenylpropionic acid** is influenced by the nature of the solvent, temperature, and the solid-state properties of the acid. While extensive data for the specific (S)-(+)-enantiomer is not widely published in a consolidated format, the following table summarizes

available quantitative data for the closely related racemic mixture and provides context from similar profen compounds. It is generally observed that 2-phenylpropionic acid exhibits poor solubility in water and is more soluble in organic solvents.[1]

Solvent	Chemical Class	Temperature (°C)	Solubility (g/100 mL)	Compound
Water	Protic	20	~0.99	Racemic 2-Phenylpropionic acid[2]
Water	Protic	25	~0.499	(R)-(-)-2-Phenylpropionic acid (estimated) [3]
Ethanol	Protic, Polar	-	Soluble	(R)-(-)-2-Phenylpropionic acid[4]
Chloroform	Halogenated	-	Soluble	(S)-(+)-2-Phenylpropionic acid[3]

Note on Data Limitations: Comprehensive, temperature-dependent solubility data for **(S)-(+)-2-Phenylpropionic acid** across a wide range of organic solvents is not readily available in the public domain. The data presented for related compounds should be used as a general guide for solvent selection. For precise process design and formulation, experimental determination of solubility for the specific enantiomer under the required conditions is strongly recommended.

Experimental Protocol for Solubility Determination

The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[5] This protocol outlines the steps to accurately measure the solubility of **(S)-(+)-2-Phenylpropionic acid** in a given solvent.

Materials

- **(S)-(+)-2-Phenylpropionic acid** (high purity)
- Selected solvents (analytical grade)
- Scintillation vials or sealed flasks
- Orbital shaker with temperature control
- Syringe filters (e.g., 0.45 μm PTFE)
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Procedure

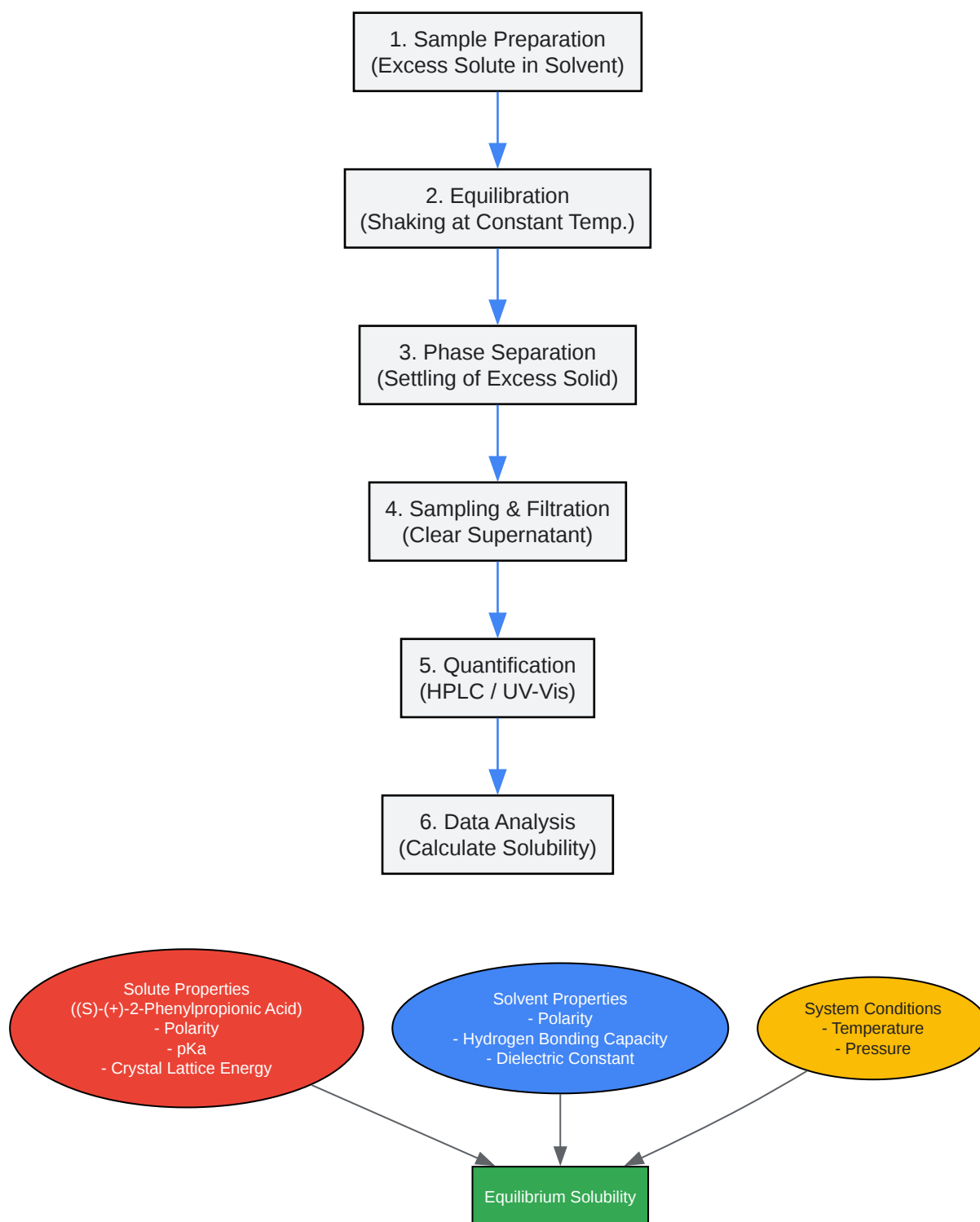
- **Preparation:** Add an excess amount of **(S)-(+)-2-Phenylpropionic acid** to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that saturation is reached.
- **Equilibration:** Seal the vials tightly to prevent solvent evaporation. Place the vials in an orbital shaker with a constant, controlled temperature (e.g., 25°C, 37°C). Agitate the samples for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium.
- **Phase Separation:** After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours. This allows the excess solid to settle, leaving a clear, saturated supernatant.
- **Sampling:** Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.
- **Quantification:** Accurately weigh the filtered solution. Dilute the sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Quantify the concentration of **(S)-(+)-2-Phenylpropionic acid** in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

- Calculation: The equilibrium solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of g/100 mL, mg/mL, or mole fraction.

Visualizing Experimental and Logical Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.



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